A Technical Guide to (9H-fluoren-9-yl)methyl (2-aminoethyl)carbamate hydrochloride: Structure, Synthesis, and Application
A Technical Guide to (9H-fluoren-9-yl)methyl (2-aminoethyl)carbamate hydrochloride: Structure, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
(9H-fluoren-9-yl)methyl (2-aminoethyl)carbamate hydrochloride is a bifunctional chemical reagent of significant interest in the fields of peptide synthesis, bioconjugation, and drug delivery. It incorporates the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) protecting group attached to one terminus of an ethylenediamine spacer, with the other terminus existing as a protonated primary amine (hydrochloride salt). This unique architecture allows for its use as a versatile building block and linker. The Fmoc group provides temporary protection of a primary amine, which can be selectively removed under mild basic conditions, while the free primary amine allows for coupling to carboxylic acids or other electrophilic moieties. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and core applications, with a particular focus on the mechanistic principles that govern its utility in solid-phase peptide synthesis (SPPS) and related methodologies.
Introduction
The strategic use of protecting groups is a cornerstone of modern organic synthesis, particularly in the assembly of complex biomolecules like peptides and oligonucleotides. The 9-fluorenylmethoxycarbonyl (Fmoc) group, introduced by Carpino and Han, is a paramount example of a base-labile protecting group for amines.[1] Its widespread adoption, especially in solid-phase peptide synthesis (SPPS), stems from its orthogonality to the acid-labile side-chain protecting groups commonly used (the Fmoc/tBu strategy).[1][2]
(9H-fluoren-9-yl)methyl (2-aminoethyl)carbamate hydrochloride, also known as mono-Fmoc ethylenediamine hydrochloride, is a derivative that functionalizes the core Fmoc protecting group with a short, hydrophilic ethylenediamine spacer.[3][4] This modification transforms it from a simple protecting group into a bifunctional linker. One amine is protected by the Fmoc group, rendering it temporarily inert, while the other is a free primary amine (as a hydrochloride salt), available for immediate reaction. This structure is particularly valuable for introducing a terminal amine onto a molecule or for use as a spacer to connect two different molecular entities.
Chemical Structure and Physicochemical Properties
The formal name of the compound is (9H-fluoren-9-yl)methyl (2-aminoethyl)carbamate hydrochloride. It is often abbreviated as Fmoc-NH(CH₂)₂NH₂·HCl.[3] Its structure consists of three key components: the bulky, hydrophobic fluorenylmethoxycarbonyl (Fmoc) group; a short, flexible ethylenediamine bridge; and a terminal primary ammonium chloride group.
Structural Diagram
The chemical structure can be visualized as follows:
Caption: Functional components of Fmoc-(2-aminoethyl)carbamate hydrochloride.
Physicochemical Data
A summary of the key physical and chemical properties of the compound is presented below. This data is essential for experimental design, including solvent selection and reaction setup.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₉ClN₂O₂ | |
| Molecular Weight | 318.80 g/mol | [4] |
| Appearance | White to pale yellow solid/powder | [3][5] |
| Purity | Typically ≥98% (TLC) | [3] |
| Storage Temperature | 2-8°C or Room Temperature, Inert Atmosphere | [3][6] |
| InChI Key | UURYASDYOGIDRX-UHFFFAOYSA-N | [3][6] |
Synthesis and Purification
The synthesis of (9H-fluoren-9-yl)methyl (2-aminoethyl)carbamate hydrochloride is typically achieved through the selective mono-protection of ethylenediamine. The primary challenge is to prevent the di-acylation of both amino groups.
Synthetic Workflow
A common synthetic route involves the reaction of excess ethylenediamine with 9-fluorenylmethyl chloroformate (Fmoc-Cl) or a similar activated Fmoc reagent under controlled conditions. The use of a large excess of the diamine favors the formation of the mono-substituted product. The reaction is followed by acidification with hydrochloric acid to precipitate the desired product as the hydrochloride salt, which also aids in its separation from the unreacted diamine.
Caption: Generalized workflow for the synthesis of the title compound.
Detailed Synthetic Protocol
The following protocol is a representative method for the synthesis.
Materials:
-
Ethylenediamine
-
9-fluorenylmethyl chloroformate (Fmoc-Cl)
-
Sodium Bicarbonate (NaHCO₃)
-
1,4-Dioxane
-
Deionized Water
-
Diethyl Ether
-
Hydrochloric Acid (concentrated)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve a large molar excess (e.g., 10 equivalents) of ethylenediamine in a mixture of 1,4-dioxane and water. Cool the solution in an ice bath.
-
Fmoc Protection: Dissolve 1 equivalent of Fmoc-Cl in 1,4-dioxane. Add this solution dropwise to the cooled ethylenediamine solution over 1-2 hours with vigorous stirring. The reaction is typically performed under Schotten-Baumann conditions with a base like sodium bicarbonate to neutralize the HCl generated.[7]
-
Quenching and Extraction: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction by TLC. Once complete, dilute the mixture with water and extract with an organic solvent like ethyl acetate to remove any di-Fmoc protected by-product.
-
Acidification and Precipitation: Acidify the aqueous layer with concentrated HCl. The desired mono-protected product, now less soluble as the hydrochloride salt, will precipitate.
-
Isolation: Collect the precipitate by vacuum filtration. Wash the solid with cold diethyl ether to remove residual impurities.
-
Drying: Dry the resulting white to off-white solid under high vacuum to yield the final product.
Mechanism of Action: The Role of the Fmoc Group
The utility of the title compound is intrinsically linked to the base-lability of the Fmoc protecting group. This property allows for its selective removal without affecting acid-labile protecting groups used elsewhere in a molecule, a principle known as orthogonality.
Deprotection Mechanism
The deprotection of the Fmoc group proceeds via an E1cB (Elimination, Unimolecular, conjugate Base) mechanism.[7][8]
-
Proton Abstraction: A base, typically a secondary amine like piperidine, abstracts the acidic proton from the C9 position of the fluorenyl ring system.[2] The resulting carbanion is highly stabilized due to the aromaticity of the fluorenyl system (it fulfills Hückel's rule with 14 π-electrons).[7]
-
β-Elimination: The stabilized carbanion undergoes a β-elimination, cleaving the C-O bond of the carbamate. This step releases the free amine, carbon dioxide, and a highly reactive intermediate called dibenzofulvene (DBF).[2][8]
-
DBF Scavenging: The DBF intermediate can react with nucleophiles, including the newly deprotected amine, which would terminate peptide chain elongation.[8] Secondary amines like piperidine are excellent scavengers for DBF, forming a stable adduct and driving the deprotection reaction to completion.[7][8][9]
Caption: The E1cB mechanism of Fmoc group deprotection.
Applications in Research and Development
The primary application of (9H-fluoren-9-yl)methyl (2-aminoethyl)carbamate hydrochloride is as a bifunctional linker in solid-phase synthesis.
Solid-Phase Peptide Synthesis (SPPS)
In SPPS, this reagent can be used to introduce a terminal primary amine onto a peptide chain. For example, it can be coupled to the C-terminal carboxylic acid of a resin-bound peptide. After cleavage from the resin, the peptide will possess a free primary amine at its C-terminus (following Fmoc deprotection), which can be used for subsequent conjugation to other molecules, such as fluorescent dyes, carrier proteins, or small molecule drugs.
Peptide Nucleic Acid (PNA) Synthesis
The (2-aminoethyl)carbamate structural motif is related to the backbone of Peptide Nucleic Acids (PNAs), which are DNA/RNA analogs with a polyamide backbone.[10] While the direct monomer is N-(2-aminoethyl)glycine, the principles of Fmoc protection and deprotection are central to PNA synthesis on a solid support.[10] The synthesis cycle involves Fmoc deprotection followed by monomer coupling, analogous to SPPS.[10]
Linker and Spacer Chemistry
The compound serves as a short, hydrophilic spacer. In bioconjugation, it can be used to connect two molecules without significantly altering their native conformation or activity. For instance, it can be coupled first to a small molecule drug via its free amine, and then, after Fmoc deprotection, the newly revealed amine can be attached to a targeting ligand like an antibody.
Representative Experimental Protocol: Coupling to a Resin-Bound Carboxylic Acid
This protocol outlines the steps to attach the linker to a solid support, such as a Wang or Rink Amide resin, that has a free carboxylic acid.
Materials:
-
Resin with a free C-terminal carboxylic acid (e.g., loaded Wang resin after peptide synthesis).
-
(9H-fluoren-9-yl)methyl (2-aminoethyl)carbamate hydrochloride.
-
Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU/HOBt.
-
Base: N,N-Diisopropylethylamine (DIPEA).
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF).
-
Washing Solvents: DMF, Dichloromethane (DCM).
Procedure:
-
Resin Preparation: Swell the resin in DMF for 30 minutes in a reaction vessel.[10][11] Drain the solvent.
-
Activation: In a separate vial, dissolve 3-5 equivalents of (9H-fluoren-9-yl)methyl (2-aminoethyl)carbamate hydrochloride and a slightly lower equivalence of HATU (e.g., 2.9 eq) in DMF. Add 6 equivalents of DIPEA to neutralize the hydrochloride and activate the coupling reaction.[10]
-
Coupling: Immediately add the activated linker solution to the swollen resin. Agitate the mixture at room temperature for 1-2 hours.
-
Washing: Drain the reaction solution and wash the resin extensively with DMF (3x), DCM (3x), and finally DMF (3x) to remove any unreacted reagents and by-products.
-
Confirmation (Optional): A small sample of the resin can be subjected to a Kaiser test to confirm the absence of free primary amines (from the previous peptide chain) and successful capping by the linker.
-
Fmoc Deprotection (if next step requires it): To expose the terminal amine of the newly attached linker, treat the resin with a 20% solution of piperidine in DMF for 15-30 minutes.[11][12] Wash the resin again as described in step 4.
Conclusion
(9H-fluoren-9-yl)methyl (2-aminoethyl)carbamate hydrochloride is a highly valuable and versatile reagent for chemical biology and drug development. Its design, which combines the well-understood, base-labile Fmoc protecting group with a reactive primary amine on a short spacer, provides a reliable tool for researchers. A thorough understanding of its properties and the mechanism of Fmoc deprotection is critical for its successful application in synthesizing complex bioconjugates, modified peptides, and other advanced molecular constructs.
References
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- Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism.
- Lopez, J., & Pletscher, S. (2021). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. ACS Sustainable Chemistry & Engineering.
- National Center for Biotechnology Information. (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? PMC - NIH.
- ResearchGate. (n.d.). (a) Mechanism of Fmoc deprotection and trapping of dibenzofulvene. (b)...
- ChemBK. (2024). mono-Fmoc ethylene diamine hydrochloride.
- Sigma-Aldrich. (n.d.). (9H-Fluoren-9-yl)methyl (2-aminoethyl)carbamate hydrochloride | 391624-46-7.
- BenchChem. (n.d.). The Use of (2-Aminoethyl)carbamic Acid Derivatives in Solid-Phase Synthesis of Peptide Nucleic Acids: Application Notes and Prot.
- Sigma-Aldrich. (n.d.). mono-Fmoc ethylene diamine hydrochloride Novabiochem 391624-46-7.
- Sigma-Aldrich. (n.d.). mono-Fmoc ethylene diamine hydrochloride AldrichCPR.
- Santa Cruz Biotechnology. (n.d.). N-FMOC-ethylenediamine hydrochloride | CAS 166410-32-8 | SCBT.
- UCI Department of Chemistry. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
- National Center for Biotechnology Information. (2015). Advances in Fmoc solid-phase peptide synthesis. PMC - NIH.
- BenchChem. (n.d.). A Technical Guide to the Structure and Application of Fmoc-NH-PEG12-CH2COOH.
- ResearchGate. (2025). (PDF) Fmoc-Based Synthesis of Peptide α-Thioesters Using an Aryl Hydrazine Support †.
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